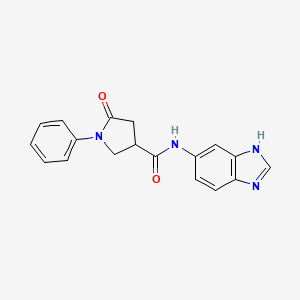

N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

N-(1H-Benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidone ring fused with a benzimidazole moiety. This structure combines a 5-oxo-1-phenylpyrrolidine backbone linked via a carboxamide group to the 5-position of a benzimidazole ring. The benzimidazole group is known for its role in medicinal chemistry, often contributing to binding affinity and metabolic stability, while the pyrrolidone ring may enhance solubility and pharmacokinetic properties .

Properties

IUPAC Name |

N-(3H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-17-8-12(10-22(17)14-4-2-1-3-5-14)18(24)21-13-6-7-15-16(9-13)20-11-19-15/h1-7,9,11-12H,8,10H2,(H,19,20)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWLKNNRBZEXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Formation of Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate amines and ketones.

Coupling Reactions: The final step involves coupling the benzimidazole core with the pyrrolidine ring using reagents like carbodiimides to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and halides under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce reduced benzimidazole derivatives .

Scientific Research Applications

N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide: has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its anticancer activities and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, biological activities, and physicochemical properties of N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide with analogous compounds from the evidence:

Key Comparative Insights:

Structural Flexibility :

- The benzimidazole-pyrrolidone scaffold allows for diverse substitutions (e.g., fluorobenzyl, trifluoromethyl, thiadiazole), enabling tailored interactions with biological targets .

- Compounds with electron-withdrawing groups (e.g., thiadiazole, trifluoromethyl) exhibit enhanced binding to enzymes like cyclooxygenase-2 (COX-2) or kinases .

Biological Activity Trends: Antioxidant/anti-inflammatory activity: Thiadiazole and benzodioxin derivatives show promise due to their redox-modulating properties .

Physicochemical Properties: Pyrrolidone rings improve aqueous solubility compared to non-polar analogs (e.g., xanthene or benzofuran derivatives) . Lipophilic groups (e.g., trifluoromethyl, thiophene) enhance bioavailability but may reduce solubility .

Biological Activity

N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Structural Overview

The compound features a pyrrolidine ring , a benzimidazole moiety , and a carboxamide functional group . Its molecular formula is C₁₈H₁₈N₄O₂, with a molecular weight of approximately 304.34 g/mol. The unique structural characteristics enable various interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, particularly multidrug-resistant strains.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate activity | |

| Klebsiella pneumoniae | Significant inhibition |

The benzimidazole component is crucial for its interaction with microbial targets, potentially disrupting cell wall synthesis or function.

Anticancer Activity

The compound has demonstrated promising anticancer activity against several cancer cell lines, notably human lung adenocarcinoma (A549). In comparative studies, it was found to reduce cell viability significantly.

| Compound | Cell Line | Viability Reduction (%) | Reference |

|---|---|---|---|

| N-(1H-benzimidazol-5-yl)-... | A549 | 66% | |

| Cisplatin | A549 | Standard Control |

The mechanism of action appears to involve the induction of apoptosis in cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with reduced side effects.

Preliminary studies suggest that this compound may inhibit specific enzymes or disrupt critical cellular pathways. Molecular docking studies are ongoing to elucidate these interactions comprehensively.

Enzyme Inhibition

The compound has been explored for its ability to inhibit enzymes involved in inflammatory processes and cancer progression. For instance, its interaction with lipoxygenase enzymes has been noted, which could contribute to its anti-inflammatory and anticancer effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of the compound against multidrug-resistant Staphylococcus aureus showed that it could inhibit bacterial growth at low concentrations, suggesting potential for use in treating resistant infections .

Case Study 2: Anticancer Properties

In another investigation involving A549 cells, the compound was compared with standard chemotherapeutics like cisplatin. Results indicated that while both compounds reduced cell viability, the novel compound exhibited a more favorable profile regarding cytotoxicity towards non-cancerous cells .

Q & A

Q. What are the common synthetic routes for N-(1H-benzimidazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, and what key reaction parameters influence yield and purity?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Amide bond formation between pyrrolidine-3-carboxylic acid derivatives and benzimidazole-5-amine precursors using coupling agents like HATU or EDCI .

- Cyclization steps : Optimization of temperature (e.g., reflux in toluene) and catalysts (e.g., p-toluenesulfonic acid) to ensure efficient pyrrolidine ring closure .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while non-polar solvents improve crystallization during purification .

Critical parameters : Reaction time (24–48 hours), pH control during amidation, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzimidazole and pyrrolidine rings, with characteristic shifts for amide protons (~8–10 ppm) and ketone carbonyls (~170–180 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed mass) and detects isotopic patterns for halogenated analogs .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis to minimize by-product formation?

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80–100°C) may drive undesired side reactions like over-oxidation .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can enhance regioselectivity during cyclization .

- In situ monitoring : Use Thin-Layer Chromatography (TLC) or ReactIR to track reaction progress and halt at optimal conversion (~90%) to avoid degradation .

Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental bioactivity data for this compound?

- Docking validation : Compare multiple docking software (e.g., AutoDock, Schrödinger) to assess binding poses against targets like α-glucosidase or acetylcholinesterase .

- Free-energy calculations : Apply Molecular Dynamics (MD) simulations with explicit solvent models to refine binding affinity predictions .

- Experimental triage : Re-test bioactivity under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out assay variability .

Q. How can researchers evaluate the compound’s potential off-target effects in enzyme inhibition studies?

- Selectivity panels : Screen against structurally related enzymes (e.g., other hydrolases or kinases) to identify cross-reactivity .

- Crystal structure analysis : Resolve X-ray co-crystal structures of the compound with off-target proteins to pinpoint critical binding residues .

- Proteome-wide profiling : Use activity-based protein profiling (ABPP) to map interactions in complex biological matrices .

Data Analysis and Contradictions

Q. How should researchers address inconsistent solubility data across different experimental batches?

- Standardized protocols : Pre-equilibrate solvents at controlled temperatures (25°C ± 1°C) and use sonication for 15–30 minutes to ensure homogeneity .

- Quantitative NMR (qNMR) : Measure solubility by integrating solvent vs. compound peaks in DMSO-d₆ or CDCl₃ .

- Ternary phase diagrams : Map solubility as a function of pH and co-solvents (e.g., PEG-400) to identify optimal formulations .

Q. What methodologies validate the compound’s stability under physiological conditions for in vitro assays?

- Forced degradation studies : Expose the compound to pH extremes (1–13), elevated temperatures (40°C), and oxidative stress (H₂O₂) for 24–72 hours .

- LC-MS stability assays : Monitor degradation products (e.g., hydrolyzed amide bonds) using reverse-phase chromatography and fragmentation patterns .

- Plasma stability : Incubate with human/animal plasma and quantify remaining parent compound via LC-MS/MS .

Mechanistic and Functional Studies

Q. What experimental approaches elucidate the compound’s mechanism of action in enzyme inhibition?

- Enzyme kinetics : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots and measure Ki values .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .

- Fluorescence quenching : Monitor changes in intrinsic tryptophan fluorescence upon compound binding to enzymes like acetylcholinesterase .

Q. How can researchers assess the compound’s bioavailability and metabolic fate in preclinical models?

- Caco-2 permeability assays : Measure apical-to-basolateral transport to predict intestinal absorption .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-HRMS .

- Pharmacokinetic profiling : Conduct IV/PO dosing in rodents to calculate AUC, Cmax, and half-life .

Tables

Q. Table 1: Key Synthetic Parameters for Optimized Yield

| Step | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Amide Coupling | HATU, DIPEA, DMF, 0°C → RT, 24h | 60–75% | |

| Pyrrolidine Cyclization | p-TsOH, toluene, reflux, 48h | 50–65% | |

| Purification | Column chromatography (EtOAc/hexane) | >95% purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.